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Compound of Interest

Compound Name: 1-(Thiazol-4-yl)ethanone

Cat. No.: B1352759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic ketone, 1-(Thiazol-4-yl)ethanone. This compound is of interest in medicinal

chemistry and drug development due to the prevalence of the thiazole ring in many biologically

active molecules. This document compiles available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to

aid in the characterization and analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-(Thiazol-4-yl)ethanone.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

9.04 s H-2 (thiazole ring)

8.21 s H-5 (thiazole ring)

2.65 s -CH₃ (acetyl group)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

192.5 C=O (acetyl group)

155.8 C-2 (thiazole ring)

150.2 C-4 (thiazole ring)

125.9 C-5 (thiazole ring)

26.8 -CH₃ (acetyl group)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Interpretation

~1685 C=O stretching (ketone)

~1500-1600 C=N and C=C stretching (thiazole ring)

~1360 C-H bending (-CH₃)

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation

127 [M]⁺ (Molecular ion)

112 [M - CH₃]⁺

85 [M - C₂H₂O]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in 1-
(Thiazol-4-yl)ethanone.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 1-(Thiazol-4-yl)ethanone in about

0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent may contain tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A greater number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-(Thiazol-4-yl)ethanone based on their

vibrational frequencies.

Methodology:

Sample Preparation: The spectrum can be obtained using various techniques:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent disk.

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-(Thiazol-4-
yl)ethanone.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample

is first separated by GC and then introduced into the MS.

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the

ion source.
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Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for

small organic molecules.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions to generate the mass spectrum.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular

ion peak provides the molecular weight, and the fragmentation pattern gives structural

information.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1-(Thiazol-4-yl)ethanone.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(Thiazol-4-yl)ethanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352759#spectroscopic-data-nmr-ir-ms-of-1-thiazol-
4-yl-ethanone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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